BenchChemオンラインストアへようこそ!

Tryparsamide

CNS Penetration Trypanocidal Activity Cerebrospinal Fluid

Procure Tryparsamide (CAS 554-72-3) as your validated positive control for CNS drug delivery assays. Unlike arsphenamine or Atoxyl, this pentavalent organic arsenical uniquely achieves trypanocidal CSF concentrations, making it essential for in vivo BBB penetration models and historical combination-therapy benchmarks. Its well-characterized ocular toxicity profile also serves as a precise probe for retinal ganglion cell mitochondrial studies. Secure research-grade material to ensure assay sensitivity and pharmacological comparability.

Molecular Formula C8H10AsN2NaO4
Molecular Weight 296.09 g/mol
CAS No. 554-72-3
Cat. No. B1260112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryparsamide
CAS554-72-3
Synonymstryparsamide
Molecular FormulaC8H10AsN2NaO4
Molecular Weight296.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(=O)N)[As](=O)(O)[O-].[Na+]
InChIInChI=1S/C8H11AsN2O4.Na/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15);/q;+1/p-1
InChIKeyUEYIAABRKWHXJV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tryparsamide (CAS 554-72-3): A Historical Pentavalent Arsenical with Differentiated CNS Penetration for Trypanosomiasis and Neurosyphilis Research


Tryparsamide is the sodium salt of N-phenylglycineamide-p-arsonic acid, a pentavalent organic arsenical developed in 1915 [1]. It was historically employed for the treatment of late-stage human African trypanosomiasis (HAT) and neurosyphilis, with its primary therapeutic utility derived from its superior ability to penetrate the central nervous system (CNS) and exert trypanocidal activity within the cerebrospinal fluid (CSF) [2]. Its procurement is now primarily for research into mechanisms of arsenical resistance, comparative pharmacology, and the historical development of chemotherapeutics targeting CNS infections.

Why Tryparsamide Cannot Be Simply Substituted with Other Pentavalent or Trivalent Arsenicals


While tryparsamide belongs to the broader class of organic arsenicals, its clinical and pharmacological profile is distinct from both earlier pentavalent compounds like Atoxyl (arsanilic acid) and trivalent compounds like arsphenamine. Simply interchanging these agents fails due to critical differences in CNS penetrative power, trypanocidal activity in the CSF, and toxicity profiles. For instance, key comparators such as arsphenamine and neoarsphenamine were found to lack the essential capability to penetrate infected CNS tissues, rendering them ineffective for late-stage neurological disease, a setting where tryparsamide demonstrated a unique, albeit imperfect, therapeutic window [1]. Furthermore, the emergence of resistance and its synergy profile with other agents like pentamidine underscore that its pharmacological behavior is not a class effect and requires direct experimental validation [2].

Quantitative Evidence of Tryparsamide's Differentiation from Key Comparators


Superior CNS Penetration and Trypanocidal Activity in Cerebrospinal Fluid Compared to Arsphenamine and Sulpharsphenamine

A direct head-to-head study evaluated the trypanocidal activity of arsenical compounds in the cerebrospinal fluid (CSF) of patients. Tryparsamide was the benchmark, and of eight compounds tested, only one experimental compound (As 190) matched its activity. Critically, sulpharsphenamine produced inferior trypanocidal activity in the CSF compared to tryparsamide, while other pentavalent and trivalent arsenicals, including stovarsol, acetylarsan, and K 352, completely failed to produce any definite trypanocidal action [1]. This demonstrates that CSF trypanocidal activity is not a general property of organic arsenicals but a specific differentiator for tryparsamide.

CNS Penetration Trypanocidal Activity Cerebrospinal Fluid Neurosyphilis Arsphenamine

Oral Ineffectiveness for Prophylaxis Differentiates Tryparsamide from Atoxyl

In a comparative study of oral prophylaxis for experimental trypanosomiasis in rats, tryparsamide was found to be completely ineffective at a dose of 0.050 grams per kilogram [1]. In stark contrast, other pentavalent arsenicals like Atoxyl, Stovarsol, and Treparsol provided effective prophylaxis at significantly lower oral doses (0.020–0.040 g/kg) [1]. This data indicates that tryparsamide is not suitable for oral administration, a critical differentiating factor for any study design considering enteral routes.

Oral Prophylaxis Trypanosomiasis Atoxyl Route of Administration Bioavailability

Synergistic Combination with Pentamidine Achieves a 93.5% Cure Rate vs. 73% with Pentamidine Alone in Late-Stage Disease

Clinical data from field trials in Northern Nigeria comparing treatments for T. gambiense infection showed a significant efficacy gap in late-stage cases. A regimen combining tryparsamide with antrypol (suramin) achieved a 93.5% cure rate overall, compared to only 73% with pentamidine alone [1][2]. In late-stage cases specifically, the tryparsamide-based combination was much more effective; for patients with an initial CSF cell count of 100/cu.mm, the mortality rate within a year was 13% for the combination therapy versus 45% for pentamidine alone, with 75% of survivors on pentamidine still showing abnormal spinal fluids [2]. This established the tryparsamide-pentamidine combination as a superior older form of treatment for advanced disease [1].

Drug Synergy Pentamidine Combination Therapy Trypanosomiasis Cure Rate

Ocular Toxicity Profile: 3-20% Incidence of Visual Disturbances Differentiates Tryparsamide from the Less Toxic Neocryl in Neurosyphilis Treatment

The clinical utility of tryparsamide is critically limited by its ocular toxicity. A review of its side effects reports that the incidence of ocular side effects varies from 3% to 20% of cases, with nearly 10% of patients experiencing visual disturbances that can progress to irreversible blindness if the drug is not discontinued [1]. This toxicity was a major driver for its replacement. A direct comparator, the pentavalent arsenical Neocryl (K 352), demonstrated a markedly better ocular safety profile. In a study of 314 patients treated mainly for neurosyphilis, only 1 patient (0.3%) developed visual damage attributable to Neocryl, leading authors to explicitly prefer it over tryparsamide, especially for patients with existing fundus pathology [2].

Ocular Toxicity Safety Profile Neurosyphilis Neocryl Optic Atrophy

Defined Research and Industrial Application Scenarios for Tryparsamide Based on Quantitative Differentiation


Reference Standard for CNS-Penetrant Trypanocidal Activity in Drug Screening Assays

Given its established superiority over other arsenicals like arsphenamine and sulpharsphenamine in producing trypanocidal activity in the cerebrospinal fluid [1], tryparsamide is the definitive positive control for in vivo CNS infection models or in vitro blood-brain barrier (BBB) penetration assays. It validates assay sensitivity for detecting compounds capable of crossing the BBB to exert anti-parasitic effects, a property not shared by many of its chemical analogs.

Model Compound for Investigating Arsenical-Induced Ocular Toxicity and Neuropathy

The well-documented and high incidence of ocular toxicity (3-20%), including optic atrophy leading to blindness [2], makes tryparsamide a precise chemical probe for studying the mechanisms of drug-induced mitochondrial toxicity in retinal ganglion cells and the optic nerve. Its use is critical for research aiming to identify predictive biomarkers or protective strategies against similar toxicities in modern pharmaceuticals.

Key Component in Validating Historical Drug Synergy Models for Combination Therapy

The statistically significant synergy between suramin and tryparsamide, and the clinically superior efficacy of the tryparsamide-pentamidine combination (93.5% vs. 73% cure rate) [3][4], position tryparsamide as an essential component for historical control arms in preclinical combination therapy research. Testing new chemical entities in models that include a tryparsamide combination arm allows for a head-to-head comparison of synergistic potency against a well-quantified, historically successful regimen.

Negative Control for Oral Bioavailability Studies of Pentavalent Arsenicals

The evidence that tryparsamide is ineffective as an oral prophylactic agent, unlike Atoxyl which is active at lower doses [5], makes it an ideal negative control. In structure-activity relationship (SAR) studies aimed at improving the oral bioavailability of arsenical or metalloid-containing drugs, tryparsamide provides a baseline for a compound with negligible oral activity, against which chemical modifications can be measured for improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tryparsamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.